molecular formula C11H10N2O3 B2930649 Methyl 3-formyl-2-methylindazole-7-carboxylate CAS No. 2402829-86-9

Methyl 3-formyl-2-methylindazole-7-carboxylate

Cat. No.: B2930649
CAS No.: 2402829-86-9
M. Wt: 218.212
InChI Key: UKWRWOADWQTGDP-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-methylindazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring

Scientific Research Applications

Methyl 3-formyl-2-methylindazole-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic and optical properties.

Safety and Hazards

The safety information available for “Methyl 3-formyl-2-methylindazole-7-carboxylate” indicates that it has several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 3-formyl-2-methylindazole-7-carboxylate” are not available, research into similar compounds has suggested various potential applications. For instance, the development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . Additionally, the role of m6A methylation in regulating carcinogenesis has been highlighted, suggesting potential future directions in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-2-methylindazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylindazole with formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2-methylindazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the indazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 3-carboxy-2-methylindazole-7-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-2-methylindazole-7-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-2-methylindazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-formyl-2-methylindazole-7-carboxylate can be compared with other indazole derivatives such as:

    Methyl 3-formylindazole-7-carboxylate: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    Methyl 2-methylindazole-7-carboxylate:

    Methyl 3-formyl-2-methylindazole: Lacks the carboxylate group, impacting its solubility and reactivity.

The presence of both the formyl and carboxylate groups in this compound makes it a unique compound with distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-formyl-2-methylindazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWRWOADWQTGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=C(C2=N1)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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